molecular formula C12H15NO2 B14385250 2,3,6-Trimethylphenyl ethenylcarbamate CAS No. 88310-30-9

2,3,6-Trimethylphenyl ethenylcarbamate

Cat. No.: B14385250
CAS No.: 88310-30-9
M. Wt: 205.25 g/mol
InChI Key: PKSVEXQCUVABKT-UHFFFAOYSA-N
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Description

2,3,6-Trimethylphenyl ethenylcarbamate is an organic compound with the molecular formula C12H15NO2 It is a derivative of carbamate, featuring a phenyl ring substituted with three methyl groups at positions 2, 3, and 6, and an ethenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethylphenyl ethenylcarbamate typically involves the reaction of 2,3,6-trimethylphenol with vinyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,3,6-Trimethylphenol} + \text{Vinyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylphenyl ethenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

2,3,6-Trimethylphenyl ethenylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylphenyl ethenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trimethylphenol: A precursor in the synthesis of 2,3,6-Trimethylphenyl ethenylcarbamate.

    Vinyl isocyanate: Another precursor used in the synthesis.

    Acitretin: A retinoid compound with a similar phenyl structure but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethenylcarbamate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88310-30-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2,3,6-trimethylphenyl) N-ethenylcarbamate

InChI

InChI=1S/C12H15NO2/c1-5-13-12(14)15-11-9(3)7-6-8(2)10(11)4/h5-7H,1H2,2-4H3,(H,13,14)

InChI Key

PKSVEXQCUVABKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC(=O)NC=C)C

Origin of Product

United States

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